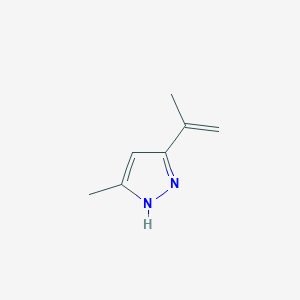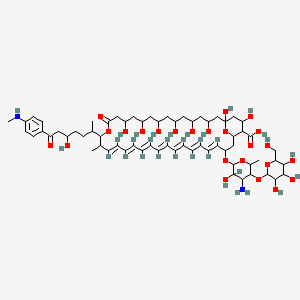
methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside is a derivative of galactose, a type of sugar. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and biochemistry. Its structure includes a galactopyranoside ring with three acetyl groups attached at the 2, 3, and 4 positions, and a methyl group at the anomeric carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside typically involves the acetylation of methyl alpha-D-galactopyranoside. The process begins with the protection of hydroxyl groups using acetyl groups. This can be achieved by reacting methyl alpha-D-galactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature and yields the desired tri-O-acetylated product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent sugar, methyl alpha-D-galactopyranoside.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Substitution: The acetyl groups can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Substitution: Nucleophilic reagents such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Methyl alpha-D-galactopyranoside.
Oxidation: Carboxylated or aldehyde derivatives of the parent compound.
Substitution: Various acylated or functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including glycosides and oligosaccharides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity, particularly those involving glycosidases.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups can be cleaved by esterases, releasing the active sugar moiety, which can then participate in various biochemical pathways. The compound can also act as a substrate for glycosidases, leading to the formation of different metabolites .
Vergleich Mit ähnlichen Verbindungen
Methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside can be compared with other acetylated sugars such as:
Methyl 2,3,4-tri-O-acetyl-beta-D-galactopyranoside: Similar structure but with a beta configuration at the anomeric carbon.
Methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.
Methyl 2,3,4-tri-O-acetyl-alpha-D-mannopyranoside: Similar structure but derived from mannose.
The uniqueness of this compound lies in its specific configuration and the presence of acetyl groups, which influence its reactivity and interactions in biological systems.
Eigenschaften
CAS-Nummer |
38982-57-9 |
|---|---|
Molekularformel |
C13H20O9 |
Molekulargewicht |
320.29 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1 |
InChI-Schlüssel |
OBVFJYUDIWPVKD-SJHCENCUSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO |
Kanonische SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)




![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)






![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)

